2,8-Diazaspiro[4.6]undecane
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Overview
Description
2,8-Diazaspiro[46]undecane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.6]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a suitable dihalide, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with various functional groups attached to the spiro ring.
Scientific Research Applications
2,8-Diazaspiro[4.6]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.6]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different ring sizes and nitrogen positions.
1,3-Diazaspiro[4.6]undecane: Similar spirocyclic structure with different nitrogen positions.
1,4,9-Triazaspiro[5.5]undecane: Contains an additional nitrogen atom in the spiro ring system.
Uniqueness
2,8-Diazaspiro[4.6]undecane is unique due to its specific nitrogen positions and ring size, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,9-diazaspiro[4.6]undecane |
InChI |
InChI=1S/C9H18N2/c1-2-9(3-6-10-5-1)4-7-11-8-9/h10-11H,1-8H2 |
InChI Key |
UKBBHWZRMFFESL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)CCNC2 |
Origin of Product |
United States |
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